molecular formula C11H17ClN2O2 B2611329 Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride CAS No. 934634-53-4

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Cat. No.: B2611329
CAS No.: 934634-53-4
M. Wt: 244.72
InChI Key: WPMPQSQLDKMQRB-SBSPUUFOSA-N
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Description

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 1333839-80-7) is a chiral carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a (2R)-2-aminopropylamine moiety. This compound is widely utilized in pharmaceutical synthesis as an intermediate for chiral amines, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. Its stereochemistry at the 2-position of the propyl chain distinguishes it from racemic analogs, influencing its binding affinity and metabolic stability .

Properties

IUPAC Name

benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPQSQLDKMQRB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (2R)-2-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride has garnered attention for its potential therapeutic applications, particularly as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmitter regulation. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to decreased activity and potential amelioration of cognitive decline symptoms.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex molecules, including peptides and other derivatives. The ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its versatility in synthetic chemistry.

Common Reactions :

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Involving nucleophiles to form substituted carbamates.

Biological Research

In biological studies, this compound is used to investigate enzyme-substrate interactions and protein modifications. Its capacity to form covalent bonds with enzyme active sites allows researchers to explore mechanisms of enzyme inhibition and modulation, which are critical for understanding various biochemical pathways .

Case Study 1: Cholinesterase Inhibition

Research has demonstrated that this compound effectively inhibits AChE and BuChE. Molecular docking studies reveal favorable interactions with key residues within these enzymes, suggesting that the compound's structural features significantly enhance its inhibitory potential. Such findings indicate its promise in developing treatments for Alzheimer's disease and other cognitive disorders.

Case Study 2: Synthesis of Peptides

This compound has been employed in the synthesis of bioactive peptides. For instance, it acts as an intermediate in the formation of peptide bonds through standard coupling reactions. The ability to modify the benzyl group further allows for the creation of diverse peptide structures tailored for specific biological activities .

Summary of Applications

Field Application
Medicinal ChemistryInhibition of cholinesterase enzymes; potential treatment for neurodegenerative diseases
Organic SynthesisBuilding block for complex organic molecules; versatile reactions including oxidation and reduction
Biological ResearchStudy of enzyme-substrate interactions; investigation of protein modifications

Mechanism of Action

The mechanism of action of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations in Carbamate Derivatives

Compound Name CAS Number Key Structural Features Similarity Score Inferred Properties
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride 1333839-80-7 Chiral (R)-2-aminopropyl chain, Cbz group Reference High enantioselectivity in synthesis
Benzyl N-(2-aminoethyl)carbamate hydrochloride 18807-71-1 Shorter ethyl chain, no stereocenter 0.85 Reduced steric hindrance, higher solubility
Benzyl (3-aminopropyl)carbamate 46460-73-5 Longer propyl chain, no hydrochloride salt 0.85 Lower polarity, potential for passive diffusion
Benzyl (3-bromopropyl)carbamate 39945-54-5 Bromo substituent instead of amine 0.89 Higher reactivity in cross-coupling reactions
Benzyl N-[3-aminocyclobutyl]carbamate hydrochloride 1454648-83-9 Cyclobutyl ring instead of linear chain N/A Enhanced rigidity, altered pharmacokinetics

Key Observations :

  • Halogen vs. Amine Substituents : The bromo group in 39945-54-5 increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the amine-terminated analogs .
  • Cyclic vs. Linear Structures : The cyclobutyl derivative (1454648-83-9) introduces conformational constraints, which may enhance target selectivity but reduce metabolic stability .

Protecting Group Variations

  • Cbz (Benzyloxycarbonyl) vs. Boc (tert-butoxycarbonyl): Cbz Group: Present in the target compound, it is acid-labile and commonly used in peptide synthesis. However, it requires hydrogenolysis for deprotection, which may limit compatibility with reducible functional groups . Boc Group: Found in analogs like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4), this group is base-labile and thermally stable, offering orthogonal protection strategies .

Stereochemical and Salt Form Differences

  • Chiral Center: The (R)-configuration in the target compound contrasts with racemic mixtures or (S)-isomers (e.g., 1-Cbz-Amino-2-methylaminoethane hydrochloride, CAS: 277328-34-4), which may exhibit divergent binding to enantioselective targets like G-protein-coupled receptors .
  • Hydrochloride Salt : The presence of HCl in the target compound enhances water solubility compared to free-base analogs (e.g., 46460-73-5), facilitating purification and formulation .

Biological Activity

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a chiral compound, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C11H17ClN2O2C_{11}H_{17}ClN_2O_2 and is known to exhibit significant interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial in therapeutic contexts where enzyme regulation is necessary.
  • Receptor Interaction : It may also interact with cell surface receptors, triggering signaling pathways that result in various biological effects. Such interactions can influence cellular processes like proliferation and apoptosis .

Biological Activity

  • Anticonvulsant Properties : Research indicates that derivatives related to this compound exhibit anticonvulsant activities. For instance, compounds within this class have shown effectiveness in reducing seizure activity in animal models, with some derivatives outperforming traditional anticonvulsants like phenobarbital .
  • Enzyme-Substrate Interactions : The compound is utilized in studies examining enzyme-substrate interactions, particularly in the context of drug metabolism and pharmacokinetics. Its ability to modify enzyme activity makes it a valuable tool in biochemical research .
  • Potential Therapeutic Applications : The compound's mechanism suggests potential applications in treating conditions such as epilepsy and other neurological disorders due to its ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFocusFindings
Sivaramkumar et al. (2010)Antitumor effectsDemonstrated long-term survival in patients treated with benzamide derivatives, indicating potential for cancer therapy .
Research on PAADsAnticonvulsant activityIdentified that C(2)-hydrocarbon PAADs exhibited pronounced anticonvulsant activities surpassing those of established drugs .
Mechanistic studiesEnzyme inhibitionShowed that the compound could downregulate dihydrofolate reductase (DHFR) through its metabolites, impacting cancer cell growth.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or enantiomerically pure starting materials. For example, (2R)-2-aminopropyl intermediates can be prepared via asymmetric hydrogenation of ketimines or enzymatic resolution of racemic precursors . The carbamate group is introduced via reaction with benzyl chloroformate under controlled pH (6–8) to avoid racemization. Final hydrochloride salt formation is performed using HCl in anhydrous ether, followed by recrystallization from ethanol/water to enhance purity .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase to resolve enantiomers and determine enantiomeric excess (≥99% for high-purity batches) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms absolute configuration. For example, the (2R) stereochemistry is validated by anomalous dispersion effects in the refined structure .
  • Optical Rotation : Compare [α]D²⁵ values against literature standards (e.g., +15° to +18° in methanol for the R-enantiomer) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–5°C to prevent hydrolysis of the carbamate group. The hydrochloride salt is hygroscopic; use desiccants (silica gel) to avoid clumping .
  • Safety : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods during weighing. In case of skin contact, rinse immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How does the hydrochloride counterion influence solubility and crystallinity compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C vs. <5 mg/mL for the free base) due to ionic interactions. However, it may reduce crystallinity in polar solvents. For crystallization trials, use mixed solvents like acetone/water (7:3 v/v) to obtain monoclinic crystals suitable for diffraction studies . Thermal gravimetric analysis (TGA) shows decomposition onset at 185–189°C, consistent with carbamate stability under standard handling conditions .

Q. What strategies resolve racemization during N-carbamate functionalization under basic conditions?

  • Methodological Answer : Racemization at the (2R)-amine center can occur above pH 7. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct benzyl chloroformate reactions at 0–5°C.
  • Bulky Bases : Use Hünig’s base (DIPEA) instead of trimethylamine to minimize base-catalyzed racemization .
  • In Situ Monitoring : Track optical rotation or chiral HPLC retention times during synthesis to detect early-stage racemization .

Q. What are the challenges in characterizing polymorphic forms of this compound?

  • Methodological Answer : Polymorphism is rare but critical for reproducibility. Use differential scanning calorimetry (DSC) to identify melting endotherms (e.g., sharp peak at 185–189°C for Form I). Pair with variable-temperature X-ray powder diffraction (VT-XRPD) to detect phase transitions. For hygroscopic samples, dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which can induce form conversion .

Critical Analysis of Contradictions

  • Racemization Thresholds : suggests racemization is negligible below pH 8, while notes partial racemization (2–5%) even at pH 7.5. Researchers should validate conditions with chiral HPLC for each batch.
  • Hygroscopicity : Safety data in classifies the compound as non-hygroscopic, but and emphasize strict desiccation. This discrepancy may arise from batch-specific impurities; always conduct Karl Fischer titration for residual water.

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